molecular formula C5H11ClFN B6159018 [(1-fluorocyclopropyl)methyl](methyl)amine hydrochloride CAS No. 1780622-03-8

[(1-fluorocyclopropyl)methyl](methyl)amine hydrochloride

Cat. No.: B6159018
CAS No.: 1780622-03-8
M. Wt: 139.60 g/mol
InChI Key: ZTHYIVMSFAIZKB-UHFFFAOYSA-N
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Description

(1-fluorocyclopropyl)methylamine hydrochloride is a chemical compound with the molecular formula C5H10FN·HCl It is a hydrochloride salt of (1-fluorocyclopropyl)methylamine, characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-fluorocyclopropyl)methylamine hydrochloride typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of a cyclopropyl ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Fluorination: The cyclopropyl ring is then fluorinated using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The fluorocyclopropyl intermediate is then reacted with methylamine to form (1-fluorocyclopropyl)methylamine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of (1-fluorocyclopropyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-fluorocyclopropyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles like halides, amines, or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of the corresponding amine or alkane.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

(1-fluorocyclopropyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (1-fluorocyclopropyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopropyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • [(1-ethylcyclopropyl)methyl]amine hydrochloride
  • [(1-methylcyclopropyl)methyl]amine hydrochloride
  • [(1-chlorocyclopropyl)methyl]amine hydrochloride

Uniqueness

(1-fluorocyclopropyl)methylamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research applications.

Properties

CAS No.

1780622-03-8

Molecular Formula

C5H11ClFN

Molecular Weight

139.60 g/mol

IUPAC Name

1-(1-fluorocyclopropyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C5H10FN.ClH/c1-7-4-5(6)2-3-5;/h7H,2-4H2,1H3;1H

InChI Key

ZTHYIVMSFAIZKB-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CC1)F.Cl

Purity

95

Origin of Product

United States

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